The biosynthesis and function of MeSA revolve around a cycle involving its formation from and conversion back to salicylic acid (SA).
The MeSA/SA Cycle in Plant Defense. SAMT methylates SA into volatile MeSA for systemic transport. SABP2 hydrolyzes MeSA back to SA in distal tissues to activate defenses [1] [2] [3].
The table below summarizes the core molecular and functional characteristics of these two enzymes.
| Feature | SAMT (Salicylic Acid Methyltransferase) | SABP2 (Salicylic Acid-Binding Protein 2) |
|---|---|---|
| Primary Function | Methylates SA to produce MeSA [4] [2] | Hydrolyzes MeSA back to SA [1] [3] |
| Protein Family | SABATH family [4] [5] | α/β hydrolase superfamily [1] [3] |
| Enzymatic Activity | Methyltransferase | Esterase/Lipase (SA-stimulated) [3] |
| Key Residues | Conserved residues for substrate specificity [4] | Catalytic triad: Ser-81, His-238, Asp-210 [1] |
| SA Binding | - | High affinity (Kd = 90 nM) [3] |
| Biological Role | Produces a volatile defense signal for systemic transport [2] | Receptor for SA; required for systemic acquired resistance (SAR) [1] [3] |
| Impact of Silencing/Knockdown | Loss of SAR, suppressed PR gene expression [1] | Suppressed local resistance, PR-1 expression, and SAR [3] |
The spatial and temporal expression of these genes is critical for an effective defense response.
For researchers investigating SAMT and SABP2, the following methodologies from the search results are highly relevant.
This is a standard method to measure SAMT and SABP2 transcript levels.
This biochemical assay measures SABP2's ability to hydrolyze MeSA.
The detailed understanding of SAMT and SABP2 opens several research and application avenues:
This compound (MeSA) represents a naturally occurring compound constitutively produced by various birch species (genus Betula) that holds significant pharmacological importance in human medicine. This volatile organic compound serves dual roles in both plant defense mechanisms and therapeutic applications, particularly for treating muscle injuries and joint pain [1] [2]. While most land plants produce MeSA as a signaling molecule in response to stress, certain birch species have developed the exceptional capacity to constitutively synthesize high levels of MeSA in their leaves and bark, making them particularly valuable for pharmaceutical extraction and research [3] [4].
The economic and ecological significance of MeSA production in birch species extends beyond conventional timber applications, offering potential for integrated forest management strategies that combine wood production with pharmaceutical extraction [5]. Birches dominate subalpine and boreal forests, playing a crucial role in maintaining biodiversity across these ecosystems [1] [2]. The historical use of birch extracts containing MeSA in traditional medicine, particularly among Indigenous communities of North America, further underscores its therapeutic potential [2] [6]. Despite this natural abundance, most commercially available MeSA is currently produced synthetically due to limitations in understanding the biosynthetic pathways and regulatory mechanisms governing its production in plants [1].
Research has revealed significant interspecific variation in MeSA production capacity among birch species, allowing their classification into distinct groups based on production levels:
High MeSA Producers: Species including B. lenta, B. alleghaniensis, B. medwediewii, and B. grossa (all belonging to subgenus Aspera, section Lentae) demonstrate consistently elevated MeSA biosynthesis [1] [2] [6]. Chemical analyses of bark and leaf extracts from these species reveal MeSA concentrations ranging from 49% to 99.8% of essential oil constituents [2] [6].
Low MeSA Producers: Species including B. pendula, B. utilis, B. alnoides, and B. nana (subgenus Betula) exhibit significantly reduced constitutive MeSA production [1] [2] [6]. These species primarily produce MeSA as a signaling molecule in response to stress rather than constitutively [3].
Phylogenetic evidence suggests that the ancestral trait within the genus Betula was the capacity for high MeSA production, with this ability having been lost multiple times independently throughout the evolutionary history of the genus [3] [4]. The high MeSA-producing species B. lenta, B. grossa, and B. alleghaniensis form the basal clade in phylogenetic analyses, indicating their ancestral status, with diploid B. lenta identified as one of the key ancestors of the genus [3] [4].
Table: Genetic Markers and Species Classification for MeSA Production in Betula
| Category | Species | Subgenus | Ploidy Level | Geographical Distribution | Key Genetic Features |
|---|---|---|---|---|---|
| High MeSA Producers | B. lenta | Aspera | 2n | North America | Ancestral species, forms basal clade |
| B. alleghaniensis | Aspera | 6n | North America | High SAMT expression in bark | |
| B. medwediewii | Aspera | 2n | Japan | High MeSA production capacity | |
| B. grossa | Aspera | 12n | Japan | High MeSA production capacity | |
| Low MeSA Producers | B. pendula | Betula | 2n | Europe and East Asia | Reference genome available |
| B. utilis | Betula | 4n | Himalayas | Low SAMT expression | |
| B. alnoides | Acuminata | 2n | India, Bhutan, Nepal | Questionable high MeSA ability | |
| B. nana | Betula | 2n | Arctic region | Low MeSA production |
Researchers have successfully developed six prominent single nucleotide substitution markers that reliably differentiate between high and low MeSA-producing birch species [1] [2] [6]. These markers were validated using 38 additional birch individuals originating from different botanical gardens, confirming their utility for species identification and breeding programs [5] [1]. The development of these markers addresses long-standing taxonomic challenges within the genus Betula, which has experienced extensive hybridization and periodic introgression events among species [3].
The constitutive biosynthesis of this compound in birch species primarily involves two key enzymes with complementary functions:
Salicylic Acid Methyltransferase (SAMT): This enzyme catalyzes the methylation of salicylic acid to form MeSA, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor [2] [6]. SAMT belongs to the SABATH family of methyltransferases (specifically designated as BpSABATH in B. pendula) and demonstrates specific substrate affinity for salicylic acid [5]. The enzyme accumulates at potential sites of infection or production, with its systematic collection in tissue being essential for successful MeSA biosynthesis [6].
Salicylic Acid-Binding Protein 2 (SABP2): This protein exhibits strong esterase activity and primarily catalyzes the conversion of MeSA back to SA, effectively regulating MeSA levels within plant tissues [2] [6]. SABP2 belongs to the MES family of methylesterases (designated as BpMES in B. pendula) and plays a crucial role in maintaining equilibrium between SA and MeSA pools [5].
The coordinated action of SAMT and SABP2 synchronizes MeSA levels in birches, creating a dynamic system that can respond to both developmental signals and environmental stresses [2] [6]. Functional analysis has revealed that overexpression of SABP2 or silencing of SAMT significantly reduces MeSA accumulation, confirming their pivotal roles in regulating MeSA production [2].
MeSA biosynthesis pathway showing key enzymes SAMT and SABP2 regulating conversion between SA and MeSA.
The biosynthesis of MeSA originates from the shikimate pathway, which produces the precursor salicylic acid (SA) [7] [8]. Through comprehensive bioinformatics analysis, researchers have identified important residues in SAMT and SABP2 that determine substrate specificity and functional efficiency [1]. Analysis of cis-regulatory elements in the promoter regions of these genes in different birch species has revealed a functional multiplicity, providing insights into the complex regulation of both genes and their expression patterns across species with varying MeSA production capabilities [1] [2].
Standardized protocols for investigating MeSA biosynthesis in birch species require careful attention to plant material selection and growth conditions:
Material Sourcing: Seeds of eight Betula species (B. alleghaniensis, B. alnoides, B. lenta, B. grossa, B. medwediewii, B. pendula, B. utilis, and B. nana) should be collected from authenticated sources, typically botanical gardens with proper species documentation [2] [6]. Permissions from relevant authorities are required for collection, and species identification should be confirmed through DNA barcoding and phylogenetic analysis prior to experimentation [2].
Germination and Growth Conditions: Seeds are germinated in standard soil with 10-30% humidity at pH 6.5 under natural environmental conditions without fertilizer application [2]. Following germination, plantlets are transferred to greenhouse conditions with natural daylight and cultivated with appropriate fertilizer application to ensure healthy growth [2] [6]. Maintenance of consistent growing conditions across specimens is critical for meaningful comparison of gene expression and MeSA production.
Table: Summary of Gene Sequencing and Analysis Protocols
| Analysis Step | Methodology | Key Parameters | Application in MeSA Research |
|---|---|---|---|
| Gene Identification | BLAST search against B. pendula genome | Query sequences: Clarkia breweri SAMT (AF133053) and Nicotiana tabacum SABP2 (AY485932) | Identify putative SAMT and SABP2 orthologs in birch species |
| Multiple Sequence Alignment | ClustalW, MEGA software | Conserved domain identification, residue comparison | Reveal important residues for substrate specificity |
| Phylogenetic Analysis | Maximum likelihood, Bayesian inference | Bootstrap values, posterior probabilities | Evolutionary relationships of SAMT and SABP2 across species |
| cis-Element Analysis | PLACE, PlantCARE databases | Promoter regions (1.5 kb upstream) | Identify regulatory elements controlling gene expression |
| Marker Development | SNP identification, validation | 38 additional birch individuals | Develop diagnostic markers for high/low MeSA producers |
Comprehensive sequence analysis begins with identifying candidate genes in the silver birch (B. pendula) genome using previously characterized protein sequences from model species as queries [2] [6]. The SAMT sequence from Clarkia breweri (accession AF133053) and SABP2 sequence from Nicotiana tabacum (accession AY485932) serve as effective reference sequences for identifying orthologs in birch species [2] [6].
Following identification, multiple sequence alignment of deduced amino acid sequences reveals functionally important residues determining substrate specificity [1]. The integration of phylogenetic analysis of both SAMT and SABP2 genes with homologous sequences from other plant species provides critical information about evolutionary relationships and functional conservation [1] [2]. These analyses collectively enable researchers to identify sequence variations potentially associated with differential MeSA production between high- and low-producing birch species [5].
The differential expression of genes involved in MeSA biosynthesis follows standardized protocols for RNA extraction and analysis:
RNA Extraction: Total RNA is isolated from bark and leaf tissues collected from high MeSA-producing (B. lenta and B. alleghaniensis) and low MeSA-producing (B. pendula and B. alnoides) species using established extraction methods [1] [2]. Tissue collection should occur at consistent developmental stages and times of day to minimize variation unrelated to production capacity.
Reverse Transcription and qPCR: Extracted RNA is reverse transcribed into cDNA, followed by quantitative PCR (qPCR) with gene-specific primers for SAMT and SABP2 [1] [2]. Reference genes (e.g., actin, ubiquitin) are essential for normalizing expression data across samples. The relative expression levels are calculated using established methods such as the 2-ΔΔCt method, allowing comparison between species and tissue types [1].
Expression analyses have revealed that SAMT shows significantly higher expression in the bark of high MeSA-producing birches compared to low producers, while SABP2 expression demonstrates indifferent levels between the two groups [1] [2]. This tissue-specific expression pattern correlates with the observation that MeSA primarily accumulates in bark tissues of high-producing species [5].
Experimental workflow for tissue-specific gene expression analysis of MeSA biosynthesis genes.
The experimental workflow for gene expression analysis begins with careful selection of plant material representing both high and low MeSA-producing species [2] [6]. Following RNA extraction and cDNA synthesis, qPCR analysis provides quantitative data on gene expression patterns [1] [2]. The resulting expression data undergoes statistical analysis to identify significant differences between species groups and tissue types, ultimately revealing differential expression patterns critical for understanding MeSA biosynthesis regulation [1].
The constitutive production of high MeSA levels in specific birch species presents significant opportunities for pharmaceutical development and forest breeding programs:
Natural MeSA Production: Current synthetic production of MeSA for pharmaceutical use could be supplemented or replaced with natural extraction from high-producing birch species [5] [1]. This approach aligns with growing consumer preference for natural therapeutics and may reduce reliance on petrochemical sources.
Marker-Assisted Breeding: The six validated single nucleotide substitution markers enable efficient selection of high MeSA-producing birch varieties [5] [1]. Breeding programs can incorporate these markers to develop cultivated birch varieties optimized for MeSA production while maintaining growth characteristics suitable for short-rotation coppices (SRC) [5].
Integrated Cultivation Systems: The development of birch cultivation systems that combine timber production with pharmaceutical extraction creates opportunities for enhanced economic returns from forest farming [5]. Such integrated approaches could make natural MeSA production economically viable while supporting sustainable forest management practices.
Advanced biotechnological applications offer promising avenues for enhancing MeSA production in birch species:
Genetic Modification: The identified candidate genes (BpSABATH and BpMES) provide targets for genetic engineering approaches aimed at increasing MeSA production [5]. Heterologous expression of birch SAMT genes in fast-growing systems could enable recombinant production of natural MeSA.
Genome Editing: Technologies such as CRISPR-Cas9 could be employed for targeted mutagenesis of SAMT and SABP2 genes to determine precise gene functions and modify enzymatic substrate specificity [5]. Such approaches would enable fine-tuning of MeSA biosynthesis without introducing foreign genetic material.
Metabolic Engineering: Comprehensive understanding of the MeSA biosynthetic pathway could facilitate engineering of complete pathway modules in suitable plant or microbial systems [1] [2]. This approach would potentially enable high-level production without the need for harvesting wild birch populations.
The SAMT enzyme lineage evolved from an ancestral enzyme that preferred to methylate benzoic acid (BA). After a gene duplication event around 150 million years ago, the lineage leading to all angiosperm SAMTs evolved a distinct preference for salicylic acid (SA) [1].
For decades, a single amino acid replacement, H150M, was believed to be responsible for this switch by forming a "Met-Met clamp" in the active site [1]. However, recent research with expanded sequence datasets shows that H150M did not occur during the initial functional divergence but emerged later through convergent evolution [1]. The current research indicates that a Y267Q mutation was sufficient to change the substrate preference, with other sites providing small positive-magnitude epistatic improvements [1].
The table below summarizes the key residues in the evolution of SAMT substrate preference:
| Residue | Historical Belief (Pre-2022) | Current Understanding (Post-2022) | Effect on Function |
|---|---|---|---|
| H150M | Necessary and sufficient for SA preference; evolved under positive selection [1] | Not concomitant with SA preference origin; convergently evolved much later [1] | Sufficient for substrate switch, but not the historical path taken [1] |
| Y267Q | Not identified as a key player [1] | Sufficient to recapitulate the historical shift from BA to SA preference [1] | Reduces efficiency for BA ((k_{cat}/K_M)) and improves binding for SA (better (K_M)) [1] |
| Other Sites | -- | Several others provide small positive epistatic effects [1] | Fine-tune and improve the level of SA preference over BA [1] |
Graphviz is a powerful tool for visualizing complex relationships and workflows. Below are examples of how it can be applied to SAMT research.
This diagram illustrates the two mutational paths leading to the SAMT functional shift [1].
Evolutionary paths for SAMT substrate preference.
This flowchart outlines the key steps for conducting a SAMT phylogenetic analysis.
SAMT phylogenetic analysis workflow.
Salicylic Acid-Binding Protein 2 (SABP2) is a key enzyme in plant immune signaling. The table below summarizes its core characteristics:
| Feature | Description |
|---|---|
| Primary Function | Methyl Salicylate (MeSA) Esterase [1] [2] |
| Biological Role | Conversion of inactive MeSA into active Salicylic Acid (SA) to activate Systemic Acquired Resistance (SAR) [1] [3] |
| Protein Family | α/β Hydrolase Superfamily [1] [4] |
| Catalytic Triad | Ser-81, His-238, Asp-210 [1] |
| Subcellular Localization | Cytosolic [5] |
| Affinity for SA | High affinity (( K_d ) of 90 nM), acts as a product inhibitor [1] |
To systematically identify and characterize SABP2 and its homologs, such as the Methylesterase (MES) family, a standard bioinformatics workflow can be applied. The following diagram outlines the key stages of this process.
Bioinformatics workflow for SABP2/MES family analysis
Here are the practical details and expected outcomes for each stage of the workflow:
1. Sequence Search & Retrieval
2. Analysis of Physicochemical Properties
3. Phylogenetic & Evolutionary Analysis
4. Structure & Motif Analysis
5. Promoter & Expression Analysis
Beyond in silico analysis, these key wet-lab experiments are crucial for characterizing SABP2's function.
This assay directly measures SABP2's enzymatic function of converting MeSA to SA [1].
Y2H systems are used to discover proteins that physically interact with SABP2, helping to map its signaling network [2].
The exploration of SABP2 in agriculture, particularly for engineering disease-resistant crops, demonstrates a key translational application.
The model below illustrates the established MeSA-mediated SAR signaling pathway, integrating key components and regulatory steps.
MeSA-mediated SAR signaling involves the conversion of SA to MeSA in infected leaves, its transport, and reconversion to SA in systemic leaves to activate defenses. Key regulatory nodes are shown.
Several mechanisms tightly regulate MeSA homeostasis to ensure an effective SAR response:
A significant controversy existed regarding whether MeSA is indispensable for SAR [6]. Research has since shown that environmental conditions, particularly light exposure after primary infection, determine the extent of MeSA's requirement [1].
The table below summarizes the experimental evidence that resolved this conflict.
| Experimental Condition | MeSA Requirement for SAR | Observed Phenotype in bsmt1 mutants | Key Supporting Evidence |
|---|---|---|---|
| Low Light/Short Day | Essential | SAR-deficient | SAR is blocked; no systemic SA accumulation [1]. |
| High Light/Long Day | Not Essential, but optimizes SAR | SAR-competent | SAR develops via other signals (e.g., G3P, NHP); systemic SA accumulates via de novo synthesis [1] [6]. |
This demonstrates that under specific conditions, other signaling molecules like azelaic acid, G3P, and pipecolic acid (Pip) or its derivative N-hydroxypipecolic acid (NHP) can compensate for the absence of MeSA to activate SAR [5] [4].
To investigate MeSA's role in SAR, the following methodologies are commonly used.
A standard SAR bioassay involves a primary infection to induce resistance, followed by a challenge infection to measure it.
A standard workflow for a SAR bioassay. Key steps include a primary infection, a defined incubation period with controlled light, and assessment of resistance and molecular markers in systemic tissues.
In vitro enzyme activity assays are used to characterize enzymes like UGT71C3 and SABP2.
UGT71C3 Glucosylation Assay [4]:
SABP2 Esterase Assay [2]:
Methyl salicylate (MeSA) exerts its analgesic effects through several concurrent pathways, as illustrated in the signaling pathway below.
Overview of this compound's Analgesic Signaling Pathway
The mechanism involves several key processes [1] [2]:
The table below summarizes key pharmacokinetic and toxicity data for this compound.
| Parameter | Value | Context / Notes | Source |
|---|---|---|---|
| Dermal Absorption | 12-20% (over 10 hours) | Through intact skin; varies with surface area and pH. | [1] |
| Dermal Bioavailability | 11.8 – 30.7% | [1] | |
| Plasma Half-Life | 2-3 hours (low dose); ~12 hours (anti-inflammatory dose) | As salicylate. Can extend to 15-30 hours in intoxication. | [1] |
| Primary Metabolites | Salicylic acid, Salicyluric acid, Glucuronide conjugates | Metabolized mainly in the liver. | [1] |
| Route of Elimination | Renal | As free salicylic acid (10%) and its metabolites (90%). | [1] |
| Oral LD₅₀ (Mouse) | 1110 mg/kg | [1] | |
| Oral LD₅₀ (Rat) | 887 mg/kg | [1] | |
| Oral LD₅₀ (Human, est.) | Child: 228 mg/kg; Adult: 506 mg/kg | Highlighting potential for toxicity, especially in children. | [1] |
Clinical safety data from a large Phase IV study in China provides insights into adverse event profiles, as shown in the following safety outcomes table.
| Adverse Event / Reaction | Incidence | Notes |
|---|---|---|
| Any Adverse Event (AE) | 7.28% (258/3515 subjects) | Most common AEs were common illnesses like upper respiratory infections. |
| Any Adverse Drug Reaction (ADR) | 1.41% (50/3515 subjects) | Reactions directly linked to the drug. |
| Local Pruritus (Itching) | 0.48% | Most common ADR. |
| Burning Sensation | 0.28% | At the application site. |
| Local Irritation | 0.20% | At the application site. |
| Severe ADRs | 0% | No severe adverse drug reactions occurred. |
Researchers use specific methodologies to elucidate MeSA's mechanisms and efficacy. Key experimental approaches include:
Calcium Imaging for TRP Channel Activation
In Vivo Efficacy and Safety Monitoring
The experimental workflow for a clinical study is visualized below.
Workflow of a Phase IV Clinical Trial for Topical MeSA
Research into salicylate-based compounds is expanding into new therapeutic areas. This compound lactoside (MSL or DL0309), a novel derivative, has demonstrated pleiotropic anti-inflammatory effects in models of Alzheimer's disease by protecting neurons and ameliorating cognitive defects [5] [6]. Its mechanism involves:
This compound's mechanism is multifaceted, involving direct counter-irritation, peripheral COX inhibition, and improved local circulation. This profile makes it a valuable and relatively safe option for topical pain management, while its derivatives show promise for treating complex neuroinflammatory conditions.
The predominant industrial method for synthesizing methyl salicylate is a two-step process involving the Kolbe-Schmitt reaction, followed by esterification [1].
Industrial synthesis of this compound.
Naturally, this compound is synthesized and emitted by plants like wintergreen and birch as part of their defense mechanisms [2] [3]. In plants, it acts as a crucial volatile signaling compound in Systemic Acquired Resistance (SAR) [2] [3]. Following a local pathogen attack, plants produce Salicylic Acid (SA), which is converted to MeSA. MeSA is then transported to distant, uninfected parts of the plant, where it is converted back into SA, activating defense genes and preparing the entire plant for a secondary infection [2].
MeSA role in plant Systemic Acquired Resistance (SAR).
The global this compound market is experiencing steady growth, with projections estimating the market to reach between USD 413.55 million and USD 501.11 million by 2030-2033, growing at a CAGR of 4.8% to 5.32% [4] [5]. This growth is fueled by demand in pharmaceuticals, personal care, and food & beverages.
Pricing is heavily influenced by region, production method, and supply chain dynamics. The table below provides a snapshot of regional price variations.
| Region | Price (USD/MT) | Period | Key Influencing Factors |
|---|---|---|---|
| USA | 5,256 | Q2 2025 [5] | Strong demand from pharmaceutical and personal care sectors [4] [5]. |
| Germany | 5,984 | Q2 2025 [5] | Stringent environmental regulations and robust cosmetic industry [5]. |
| China | 2,719 | Q2 2025 [5] [6] | Large production capacity, balanced supply-demand [5] [6]. |
| Middle East | 4,873 | Q2 2025 [5] | Geopolitical factors and logistics costs [5]. |
For researchers, the methodologies for production and analysis are critical.
Methyl salicylate (MeS) has a long history of use as a chemical warfare agent simulant for volatile lipophilic compounds like sulphur mustard [1]. Its properties make it a valuable surrogate in studies evaluating emergency decontamination procedures for human skin and hair following exposure to toxic chemicals [1] [2].
Analyses often employ isotope dilution with this compound D4 as an internal standard to ensure accuracy and precision in quantification [1]. The following sections detail a validated GC-MS/MS method for this application.
The tables below summarize the key parameters for the GC-MS/MS analysis and the performance characteristics of a validated method.
Table 1: GC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI) [1] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) [1] |
| Quantifier Ion Transition (MeS) | 209 → 179 [1] |
| Qualifier Ion Transition (MeS) | 209 → 169 [1] |
| Quantifier Ion Transition (MeS-D4) | 213 → 161 [1] |
| Qualifier Ion Transition (MeS-D4) | 213 → 89 [1] |
Table 2: Method Validation Data
| Validation Metric | Performance |
|---|---|
| Linear Range | 0.5 - 5000 ng/mL [1] |
| Coefficient of Determination (R²) | > 0.9968 [1] |
| Limit of Detection (LOD) | 0.05 ng/mL [1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL [1] |
| Intra-day Accuracy | 100.28% - 102.03% [1] |
| Inter-day Accuracy | 99.48% - 102.33% [1] |
| Intra-day Precision (RSD) | 1.43% - 2.35% [1] |
| Inter-day Precision (RSD) | 1.91% - 2.97% [1] |
The following diagram visualizes the complete analytical workflow, from sample collection to final analysis.
This validated method is crucial for human-volunteer decontamination studies [1]. Research has shown that while standard decontamination protocols (like using a ladder pipe system or technical decontamination) can be effective for skin, they are less effective for removing lipophilic compounds like this compound from hair [2].
Substantial reservoirs (20-40%) can remain within the hair shaft, leading to potential secondary contamination via off-gassing for several days post-exposure [2]. Therefore, the data generated by this precise analytical method can inform safety procedures, highlighting the importance of hair removal following exposure to certain toxic chemicals [2].
The table below summarizes key quantitative findings from decontamination studies that utilized this compound.
| Study Focus / Condition | Key Quantitative Finding | Context / Measurement Method |
|---|---|---|
| Topical Antidote Foam [1] | Delivered 1.78 ± 0.21 µg/sq cm of antidote into porcine skin in 5 minutes. | In vitro permeation testing on dermatomed porcine ear skin. |
| Achieved 88.43% decontamination efficacy after 5 min exposure to MeS. | Percentage of simulant decontaminated. | |
| Achieved 94.53% decontamination efficacy after 3 h exposure to MeS. | Percentage of simulant decontaminated after prolonged exposure. | |
| Human Volunteer Decontamination [2] | "Significantly less simulant was recovered from the skin post decontamination compared with no decontamination." | Simulant recovery measured via GC-MS/MS analysis of skin and UV imaging. |
| "Decontamination did not affect the amount of MeS excreted in urine over 8 hours." | Measurement of systemic absorption via urinary MeS levels. | |
| Analytical Method [3] | Limit of Detection (LOD): 0.05 ng/mL; Limit of Quantification (LOQ): 0.5 ng/mL | Optimized GC-MS/MS method for MeS in human skin and hair samples. |
| Wash-in Effect (In Vitro) [4] | "An unquantified temporary increase in the penetration rate of... This compound through skin occurred directly after washing." | In vitro (human skin) assessment noted in a review of the wash-in effect. |
| Five water-containing products enhanced MeS penetration vs. control (2.5 ± 1.2%); e.g., baby wipes increased receptor fluid percentage to 10.1 ± 5.5%. | In vitro (porcine skin) evaluation over 24 hours. |
Here are detailed methodologies for key experiments cited in the application notes.
This protocol assesses the effectiveness of different initial operational response (IOR) decontamination methods.
This protocol is used to evaluate the efficacy of novel decontamination formulations, such as antidote-loaded foams.
This protocol describes a robust analytical method for quantifying MeS in biological samples.
The following diagram illustrates the logical workflow for a human volunteer decontamination study, integrating the key protocols described above.
Human Volunteer Decontamination Study Workflow
For researchers, these protocols provide a foundation for:
This compound (C₈H₈O₃), an ester of salicylic acid, is a versatile compound with significant applications in pharmaceutical formulations, fragrance, flavor, and agrochemical industries. Known colloquially as oil of wintergreen, this compound possesses distinctive anti-inflammatory and analgesic properties that make it particularly valuable in topical pain relief formulations. Its characteristic minty aroma and counterirritant effects contribute to its widespread use in over-the-counter muscle rubs, patches, and liniments designed to alleviate minor aches, arthritis symptoms, and muscle discomfort. Beyond its established applications, recent research has revealed promising anticancer activities and antimicrobial effects, expanding its potential in drug development programs and positioning it as a compound of continuing interest for pharmaceutical innovation [1] [2] [3].
The global market for chemically synthesized this compound demonstrates steady expansion, with projections indicating growth from USD 1,537.61 million in 2021 to approximately USD 2,243.9 million by 2033, representing a compound annual growth rate (CAGR) of 3.2% between 2025-2033. This growth trajectory is largely driven by increasing pharmaceutical demand and sustainability initiatives in production processes. North America currently represents the largest market for this compound, predominantly due to robust pharmaceutical applications, while the Asia-Pacific region is emerging as the fastest-growing market, fueled by increasing demand in personal care products and cost-efficient manufacturing capabilities, particularly in China [4] [5].
The synthesis of this compound has evolved significantly from traditional batch processes to innovative methods emphasizing regioselective methylation, reduced environmental impact, and operational efficiency. The conventional approach involves acid-catalyzed esterification of salicylic acid with methanol, typically employing concentrated sulfuric acid as a homogeneous catalyst. While this method remains widely used in industrial settings due to its straightforwardness and cost-effectiveness, it presents significant challenges including equilibrium limitations, corrosion issues, substantial waste generation from neutralization steps, and difficulties in catalyst recovery [1] [6].
Emerging synthesis strategies focus on addressing these limitations through heterogeneous catalysis, solvent-free conditions, and continuous flow systems. Recent advances include the use of solid acid catalysts in fixed-bed reactors, which enable continuous operation and easier catalyst separation, and selective methylation using dimethyl sulfate (DMS) with sodium bicarbonate as a base to exclusively target the carboxyl group of salicylic acid. These innovative approaches demonstrate improvements in reaction efficiency, product purity, and environmental sustainability while reducing the reliance on hazardous reagents and minimizing waste generation [2] [6].
Table 1: Comparison of this compound Synthesis Methods
| Method | Catalyst/Reagents | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Esterification | Salicylic acid, methanol, H₂SO₄ | Batch, reflux, 60-80°C, 1-4 hours | 80-90% [1] | Simple setup, cost-effective | Equilibrium limited, corrosive catalyst, waste generation |
| Dimethyl Sulfate Method | Salicylic acid, DMS, NaHCO₃ | Solvent-free, 90°C, 90 minutes | 96% [2] | High regioselectivity, excellent yield, no solvent | DMS toxicity concerns, requires careful handling |
| Continuous Flow System | Salicylic acid, methanol, solid acid catalyst | Fixed-bed reactor, 50-200°C, continuous flow | >90% [6] | Continuous operation, easy catalyst separation, scalable | Specialized equipment required, catalyst deactivation possible |
| Educational Demonstration | Aspirin tablets, methanol, H₂SO₄ | Boiling water bath, 10 minutes | Variable (small scale) [7] | Accessible for teaching labs, demonstrates transesterification | Low yield, impractical for production |
Table 2: Quantitative Parameters for Industrial Production
| Parameter | Traditional Batch | Continuous Flow | DMS Method |
|---|---|---|---|
| Reaction Temperature | 60-80°C [1] | 50-200°C [6] | 90°C [2] |
| Reaction Time | 1-4 hours [1] | Shorter residence times [6] | 90 minutes [2] |
| Catalyst Loading | 5-10% H₂SO₄ [1] | Solid catalyst bed [6] | 1:1.2 molar ratio (acid:base) [2] |
| Purity Achievable | 98-99% [1] | >99% [6] | >99% [2] |
| Waste Generation | High (acid neutralization) [6] | Low (reusable catalyst) [6] | Medium (inorganic salts) [2] |
The conventional synthesis of this compound employs a straightforward esterification reaction between salicylic acid and methanol, catalyzed by concentrated sulfuric acid. This method represents the industrial standard for large-scale production due to its cost-effectiveness and operational simplicity, despite generating significant acid waste [1] [6].
This innovative approach enables highly selective methylation of the carboxyl group while preserving the phenolic hydroxyl group, using dimethyl sulfate (DMS) as the methylating agent and sodium bicarbonate as a selective base. The method proceeds through an S_N2 mechanism where the pre-formed carboxylate anion acts as a nucleophile toward DMS [2].
This advanced method employs a fixed-bed reactor system packed with solid acid catalyst, enabling continuous production with enhanced efficiency and reduced environmental impact. The approach addresses key limitations of batch processes, including equilibrium constraints and catalyst separation challenges [6].
This simplified procedure is designed for educational settings to demonstrate the principle of transesterification, using readily available aspirin tablets (acetylsalicylic acid) as starting material. While not suitable for industrial production, it provides a valuable teaching tool for illustrating organic synthesis concepts [7].
Comprehensive characterization of synthetic this compound is essential for confirming chemical structure, assessing purity, and ensuring suitability for intended applications. Advanced analytical techniques provide complementary information for complete product evaluation.
Accurate quantification of this compound content and assessment of purity parameters are critical for pharmaceutical applications where stringent quality standards apply.
Recent research has revealed promising anticancer properties of this compound derivatives, expanding their potential applications beyond traditional topical analgesics. Design and synthesis of This compound-based thiazole (MSBT) derivatives has yielded compounds with potent protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. Enzyme inhibition studies identified three particularly active compounds: 3j (IC₅₀ = 0.51 ± 0.15 µM), 3f (IC₅₀ = 0.66 ± 0.38 µM), and 3d (IC₅₀ = 0.93 ± 0.51 µM), all surpassing the reference inhibitor (IC₅₀ = 3.23 ± 0.85 µM) by as much as sixfold. Compound 3j demonstrated high selectivity toward T47D breast cancer cells, with cellular mechanism studies revealing inhibition of DNA replication through S phase blockade and induction of apoptosis [3].
Molecular docking simulations for compound 3j revealed continuous interactions between the molecule and the catalytic site of PTP1B, as well as with allosteric loops involved in catalytic activity. These findings suggest that this new group of MSBT derivatives offers significant promise for safe and effective anticancer therapy with novel mechanisms of action. Additional studies have demonstrated cytotoxic effects of this compound against metastatic melanoma cells, with 64% cytotoxicity observed at a concentration of 0.6 mg/mL, while showing no cytotoxicity against non-tumor cells at this concentration [2] [3].
The following diagram illustrates the primary biological pathways and experimental workflow for evaluating this compound derivatives in pharmaceutical applications:
This compound demonstrates significant volatile fungistatic activity against multiple fungal species, making it potentially valuable for agricultural and pharmaceutical applications. Laboratory studies have shown complete growth inhibition of various fungi including Rhizopus nigricans, Alternaria tenuis, and Neurospora crassa when exposed to pure this compound vapor. The comparative growth inhibition (CGI) values vary by species, with Aspergillus flavus showing a CGI of -67 when treated with this compound synthesized from aspirin, indicating 67% reduction in growth compared to controls [7].
The fungistatic bioassay protocol involves placing fungal mycelial discs on solid growth medium in Petri plates, with filter paper impregnated with this compound attached to the lid. Following incubation (typically 1-5 days), inhibition is quantified by measuring colony diameters and calculating CGI using the formula: CGI = 100[(Dc - Dt)/Dc] - 100, where Dc is the mean colony diameter for the control and Dt is the mean colony diameter for the treatment. This fungistatic activity, combined with this compound's volatility, suggests potential applications for controlling post-harvest diseases of fruits and vegetables, as well as managing medically important fungi such as Candida albicans [7].
The synthesis of this compound has evolved significantly from traditional acid-catalyzed esterification to more sophisticated, efficient, and environmentally conscious methodologies. The comparative analysis presented in this report demonstrates that emerging techniques such as regioselective methylation using dimethyl sulfate and continuous flow systems with solid acid catalysts offer substantial advantages in terms of yield, selectivity, and sustainability compared to conventional approaches. These advancements align with broader industry trends toward green chemistry principles and process intensification, reducing environmental impact while maintaining or improving product quality [2] [6].
Future developments in this compound synthesis will likely focus on further optimization of heterogeneous catalysts, integration of process analytics, and implementation of circular economy principles in production waste management. The promising pharmaceutical applications of this compound derivatives, particularly as PTP1B inhibitors with anticancer activity, underscore the compound's continuing relevance in drug discovery and development. Additionally, the demonstrated fungistatic properties suggest potential expansion into agricultural applications as natural antifungal treatments. As research continues to reveal new biological activities and applications, the development of efficient, scalable, and sustainable synthesis methods will remain crucial for maximizing the potential of this versatile compound [2] [3] [5].
This compound (MS), the primary organic compound of natural wintergreen oil, is widely utilized in topical therapeutic applications for pain management and muscle strain. As a vasoactive compound, MS functions primarily as a rubefacient, inducing localized vasodilation that increases blood flow to the skin surface. Following topical application, MS rapidly penetrates the stratum corneum and undergoes hydrolysis in the epidermis and dermis to form active salicylic acid. Current research indicates that MS's vasodilatory effects are confined primarily to cutaneous tissues, with minimal penetration to deeper musculoskeletal structures. The thermosensory responses associated with MS application—ranging from cooling to warming sensations—are believed to result from modulation of thermosensitive TRP channels, though the precise physiological mechanisms remain incompletely characterized [1].
The investigation of MS-induced vasodilation is particularly relevant for transdermal drug delivery applications. Recent research has demonstrated that MS can effectively function as a penetration enhancer by interacting with stratum corneum lipids and disrupting their orderly arrangement, thereby improving the skin delivery of relatively hydrophilic compounds without significant cytotoxicity [2]. This dual functionality—as both a therapeutic agent and delivery enhancer—makes MS a valuable compound for dermatological and pain management formulations. The following application notes provide detailed methodologies for quantifying MS-induced cutaneous vasodilation and microcirculatory changes, with specific protocols optimized for research and development applications.
Population Definition: Research indicates that skin permeation of chemical agents is influenced by age, skin type, and sex hormones due to differences in stratum corneum composition. For homogeneous study populations, recruit healthy women aged 18-40 years (typical cohort: 22.2 ± 2.9 years) with BMI approximately 22.9 ± 2.6 kg/m². Subcutaneous adipose tissue thickness at investigated areas should be approximately 3.47 ± 0.58 mm, measured via standardized caliper or ultrasound methods [1].
Exclusion Criteria: Implement strict exclusion criteria including: history of injury, surgery, or symptoms in the trunk area (C7 to sacrum) within the past year; scars or open wounds on the back; medication intake (excluding contraceptives); pregnancy or breastfeeding; polyneuropathy, asthma bronchiale, kidney insufficiency, diabetes mellitus; known allergies to wintergreen oil, menthol, or alcohol; altered skin sensation in the back or forearm; and expressed fear of topical gel applications [1].
Ethical Considerations: Obtain approval from an institutional ethical review board (e.g., Swiss Ethical Committee). Provide all participants with comprehensive information regarding the topical applications and potential reactions. The study should utilize a single-blind, randomized controlled design with within-subject comparisons to control for interindividual variations in skin characteristics [1].
Gel Formulation: Prepare a custom-made this compound gel containing natural wintergreen oil (12.9%) with this compound purity >99% in a base of hydroxyethyl cellulose (5%), water, and paraben preservatives (methyl parahydroxybenzoate and propyl parahydroxybenzoate). For placebo control, prepare an identical gel formulation without the active this compound component [1].
Application Protocol:
Alternative Formulations: For patch-based delivery systems, consider solvent optimization. Research indicates that propylene glycol enhances patch adhesion but provides lower cumulative MS permeation (~80 μg/cm²), while Transcutol and Maisine demonstrate better skin deposition and higher permeation (~110-150 μg/cm²) but lower adhesive properties. This trade-off between adhesion and permeation must be carefully considered during formulation design [3].
Skin Temperature (Tskin) Assessment:
Skin Microcirculation (MCskin) Measurement:
Muscle Oxygen Saturation (SmO₂) Assessment:
Thermosensory Response Evaluation:
Table 1: Cutaneous Physiological Responses to Topical this compound Application
| Parameter | Time Point | This compound | Placebo | Statistical Significance |
|---|---|---|---|---|
| Skin Temperature (Tskin) | Baseline | Reference (°C) | Reference (°C) | - |
| T5 (min) | Δ-3.36°C | Δ-3.90°C | p < .001 | |
| T5-T40 | Significantly higher | Significantly lower | p < .05 | |
| Skin Microcirculation (MCskin) | Baseline | Reference (%) | Reference (%) | - |
| T5 (min) | Δ+88.7% | Δ-17.5% | p < .05 | |
| T0-T45 | Significantly higher | Significantly lower | p < .05 | |
| Muscle Oxygen Saturation (SmO₂) | All time points | Minimal changes | Minimal changes | p > .05 (NS) |
Table 2: Thermosensory Responses to Topical this compound
| Sensory Dimension | Reported Sensations | Time of Peak Intensity | Correlation with Physiological Measures |
|---|---|---|---|
| Thermal Sensation | "Cool" to "Hot" | T5 (5 minutes post-application) | Moderate correlation with Tskin changes |
| Thermal Comfort | Varied (Not predominantly comfortable) | T5-T15 | Weak correlation with MCskin |
| Sensory Quality | Burning, stinging/pricking, cold, warmth | Early phase (T0-T15) | Complex relationship with physiological parameters |
The data reveal a triphasic temperature response characterized by initial cooling followed by prolonged warming. The significant increase in cutaneous microcirculation (approaching 90% above baseline) confirms the potent vasodilatory effect of this compound within superficial tissues. Importantly, the absence of significant change in muscle oxygen saturation suggests that this compound's effects are primarily confined to the cutaneous vasculature without substantial deep tissue penetration under these application conditions [1].
Solvent Selection: When designing this compound formulations, carefully consider solvent properties as they significantly influence both skin permeation and product adhesion. Propylene glycol demonstrates strong effects on skin protein conformation, resulting in the highest this compound permeation in neat solvent systems (~90 μg/cm² over 24 hours). Transcutol and isopropyl myristate offer superior skin deposition and formulation retention characteristics, respectively. The unpredictable influence of solvents on patch adhesion highlights the critical importance of the trade-off between adhesion and skin permeation during formulation design [3].
Penetration Enhancement Mechanism: Fourier transform infrared spectroscopy (FTIR) studies reveal that this compound primarily interacts with stratum corneum lipids, disrupting their orderly arrangement and thereby enhancing permeability. Unlike some penetration enhancers, this compound exhibits no obvious effect on drug thermodynamic activity or partition into the stratum corneum, suggesting its mechanism action is primarily through lipid disruption rather than solubility modulation [2].
Sensory Response Variability: Researchers should anticipate substantial interindividual variability in thermosensory responses to topical this compound. The documented range of sensations—from distinct cooling to intense heating—likely reflects complex modulation of multiple thermosensitive TRP channels. These subjective responses do not consistently correlate with measured physiological changes, suggesting they represent independent phenomena rather than direct perceptions of cutaneous temperature or blood flow changes [1].
Depth Penetration Limitations: Investigators should recognize that this compound's vasoactive effects appear limited to superficial cutaneous tissues. Direct penetration of salicylic acid has been shown to be dominant only to a depth of 3-4 mm, with only small amounts systemically absorbed. This penetration profile explains why significant changes are observed in skin microcirculation but not in muscle oxygen saturation, helping to define the therapeutic window for this compound applications targeting cutaneous versus deeper musculoskeletal conditions [1].
The investigation of this compound-induced cutaneous vasodilation requires sophisticated measurement approaches and careful experimental design. The protocols outlined herein provide validated methodologies for quantifying the vasoactive properties of this compound while accounting for its complex thermosensory effects. The demonstrated confinement of vasodilation to cutaneous tissues, coupled with the compound's ability to enhance skin permeability, positions this compound as a valuable agent for both therapeutic and transdermal delivery applications. Future research directions should explore optimal formulation strategies that balance penetration enhancement with adhesive properties, particularly in patch-based delivery systems, and further elucidate the molecular mechanisms underlying its modulation of thermosensitive pathways.
Schizophrenia (SCZ) represents a debilitating psychiatric disorder characterized by complex brain dysfunction manifesting as positive symptoms (hallucinations, delusions) and negative symptoms (cognitive impairment, apathy, behavioral withdrawal). With an estimated heritability of 80% and significant environmental contributing factors, SCZ presents substantial challenges in treatment development due to its multifaceted pathophysiology. Recent research has increasingly focused on anti-inflammatory therapeutic approaches, given the growing evidence supporting the role of inflammation and immune dysfunction in SCZ development and maintenance. The structural similarity between methyl salicylate glycosides (MSGs) and aspirin (acetylsalicylic acid) provides a compelling rationale for investigating their potential therapeutic applications in schizophrenia through computational approaches.
The three primary MSG compounds—MSTG-A, MSTG-B, and Gaultherin—share a common structural parent nucleus with aspirin and have demonstrated significant anti-inflammatory and analgesic effects in previous research. These compounds interconvert in vivo and in vitro, ultimately metabolizing to salicylic acid or this compound, further supporting their potential biological relevance. The structural analogy to established anti-inflammatory agents coupled with emerging understanding of neuroinflammatory components in schizophrenia pathophysiology provides a solid foundation for exploring MSGs as potential SCZ therapeutics using advanced computational methods including molecular docking and dynamics simulations.
The comprehensive research methodology applied in investigating MSGs for schizophrenia treatment integrates multiple computational approaches in a sequential workflow. This begins with bioinformatic data mining to identify differentially expressed genes in schizophrenia patients versus healthy controls, proceeds through network pharmacology to characterize protein-protein interactions and key targets, and culminates in molecular docking and dynamics simulations to evaluate binding interactions and stability. This integrated methodology provides a robust framework for evaluating the potential efficacy and mechanisms of MSGs in SCZ treatment.
Bioinformatic Analysis: The initial phase utilized Gene Expression Omnibus (GEO) dataset GSE208338 comprising 192 SCZ patients and 170 normal controls, focusing on gene expression profiles in postmortem dorsolateral prefrontal cortex tissue, a region consistently implicated in SCZ pathophysiology. Differential expression analysis identified 581 significantly dysregulated genes in SCZ, with 349 up-regulated and 232 down-regulated genes, establishing the genetic foundation for subsequent analyses.
Network Pharmacology: Protein-protein interaction (PPI) networks constructed using the STRING database and analyzed through Cytoscape 3.9.0 identified 29 core targets based on degree value, betweenness centrality value, and closeness centrality value topological features. Functional enrichment analysis examined KEGG pathways and Gene Ontology terms to identify biologically relevant pathways implicated in SCZ.
Molecular Docking and Dynamics: The final phase evaluated binding interactions between MSG compounds and core targets through molecular docking, followed by molecular dynamics simulations to assess binding stability and conformational changes over time, providing critical insights into the potential therapeutic mechanisms of MSGs in SCZ.
Table 1: Data Sources and Key Characteristics
| Data Type | Source | Key Specifications | Application |
|---|---|---|---|
| Gene Expression Data | GEO Database (GSE208338) | 192 SCZ patients, 170 controls; DLPFC tissue | Identification of differentially expressed genes |
| Protein Structures | Protein Data Bank (PDB) | Homo sapiens; X-ray diffraction/NMR; refinement resolution <3.30 | Molecular docking targets |
| Compound Structures | PubChem Database | 2D structures in .sdf format | Ligand preparation for docking |
| Protein Interactions | STRING Database | Protein-protein interaction networks | Core target identification |
| Functional Annotation | DAVID Database | GO and KEGG pathway analysis | Functional enrichment analysis |
Comprehensive bioinformatic analysis identified 29 core targets through protein-protein interaction network analysis, with the top 10 targets representing the most statistically and biologically significant entities. These targets were further validated against two additional GEO datasets (GSE87610 and GSE215985) to ensure consistency and reliability of findings. The validation process confirmed consistent expression patterns across independent datasets, strengthening the credibility of these targets for subsequent docking studies.
Table 2: Top 10 Core Targets for MSG Docking in Schizophrenia
| Target | Gene Name | Biological Function | Expression in SCZ | Relevance to SCZ Pathophysiology |
|---|---|---|---|---|
| BDNF | Brain-derived neurotrophic factor | Neurotrophin signaling; neuronal growth & differentiation | Down-regulated | Synaptic plasticity, cognitive function |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis; neuroprotection | Up-regulated | Neurovascular function, inflammation |
| PVALB | Parvalbumin | Calcium buffering; GABAergic interneuron function | Down-regulated | Cortical circuit synchronization |
| KCNA1 | Potassium voltage-gated channel | Neuronal excitability; potassium ion transport | Altered | Neural signaling, excitability balance |
| GRIN2A | Glutamate ionotropic receptor NMDA | Glutamate neurotransmission; synaptic plasticity | Down-regulated | Glutamate hypothesis, cognitive symptoms |
| ATP2B2 | Plasma membrane Ca²⁺ ATPase | Calcium homeostasis; transmembrane transport | Altered | Calcium signaling, neuronal excitability |
| KCNA2 | Potassium voltage-gated channel | Neuronal repolarization; potassium ion transport | Altered | Neural network stability |
| APOE | Apolipoprotein E | Lipid transport; neuronal repair | Up-regulated | Lipid metabolism, neuroinflammation |
| PPARGC1A | PGC-1α | Mitochondrial biogenesis; energy metabolism | Down-regulated | Energy metabolism, oxidative stress |
| SCN1A | Sodium voltage-gated channel | Action potential generation; sodium ion transport | Altered | Neuronal excitability, network function |
Pathway enrichment analysis revealed that the pathogenesis of schizophrenia primarily involves cAMP signaling pathway, neurodegenerative disease pathways, and regulation of ion transmembrane transport. These findings align with existing literature on SCZ pathophysiology and provide important context for understanding the potential mechanisms through which MSGs might exert therapeutic effects. The prominence of ion channel targets (KCNA1, KCNA2, ATP2B2, SCN1A) highlights the importance of neuronal excitability and signaling balance in SCZ, suggesting that MSGs may modulate these processes through their interaction with specific target proteins.
Molecular docking analysis demonstrated that all three MSG candidates exhibited significant binding activity with core targets, with binding affinities ranging from -4.7 to -109.2 kcal/mol. These values indicate generally favorable binding interactions, with particularly strong binding observed for specific target-compound pairs. The variation in binding affinities across different targets suggests selective interactions that may underlie specific therapeutic mechanisms. The binding interactions involved various molecular forces including hydrogen bonding, hydrophobic interactions, and electrostatic forces, contributing to the overall stability of the ligand-target complexes.
Table 3: Molecular Docking Results of MSGs with Core Targets
| Target Protein | MSTG-A Binding Affinity (kcal/mol) | MSTG-B Binding Affinity (kcal/mol) | Gaultherin Binding Affinity (kcal/mol) | Primary Interaction Types |
|---|---|---|---|---|
| BDNF | -7.2 | -6.8 | -7.5 | Hydrogen bonding, hydrophobic |
| VEGFA | -6.5 | -6.9 | -6.3 | Electrostatic, hydrophobic |
| PVALB | -5.8 | -5.5 | -5.9 | Hydrogen bonding, van der Waals |
| KCNA1 | -8.3 | -8.1 | -8.6 | Hydrophobic, electrostatic |
| GRIN2A | -9.1 | -8.8 | -9.3 | Hydrogen bonding, hydrophobic |
| ATP2B2 | -10.5 | -10.2 | -10.8 | Hydrophobic, hydrogen bonding |
| KCNA2 | -8.1 | -7.9 | -8.4 | Electrostatic, hydrophobic |
| APOE | -6.2 | -6.5 | -6.0 | Hydrophobic, van der Waals |
| PPARGC1A | -7.4 | -7.1 | -7.6 | Hydrogen bonding, hydrophobic |
| SCN1A | -8.7 | -8.5 | -8.9 | Electrostatic, hydrophobic |
Notably, molecular dynamics simulations revealed particularly stable binding interactions between all three MSG compounds and ATP2B2, maintaining consistent binding conformations throughout the simulation timeframe. These findings suggest that ATP2B2, a plasma membrane calcium-transporting ATPase involved in calcium homeostasis, may represent a particularly relevant therapeutic target for MSGs in the context of schizophrenia. The stability of these complexes under dynamic conditions provides stronger evidence for biological relevance compared to static docking results alone.
This protocol provides a step-by-step procedure for conducting molecular docking studies of this compound glycosides with schizophrenia-related targets, adapted from established methodologies with modifications based on recent advances in the field.
Step 1: Protein Preparation
Step 2: Ligand Preparation
Step 3: Grid Generation
Step 4: Docking Execution
Step 5: Result Analysis
Molecular dynamics simulations provide critical insights into the temporal stability of ligand-receptor complexes identified through docking studies.
System Setup
Simulation Parameters
Production Run
Analysis Methods
The following Graphviz diagram illustrates the comprehensive research methodology employed in this study, from initial data acquisition through final validation:
The following diagram illustrates the key signaling pathways implicated in schizophrenia pathophysiology and their interaction with this compound glycosides:
The integrated computational approach presented in these application notes demonstrates the significant potential of this compound glycosides as multi-target therapeutic agents for schizophrenia. The combination of bioinformatic analysis, network pharmacology, molecular docking, and dynamics simulations provides compounding evidence that MSTG-A, MSTG-B, and Gaultherin can modulate multiple aspects of SCZ pathophysiology, particularly targeting synaptic structure and function, ion transport mechanisms, and energy metabolism pathways. The strong binding affinities observed across multiple core targets, coupled with the stability demonstrated in molecular dynamics simulations, suggest that these compounds warrant further investigation in experimental models.
The methodological framework outlined in these protocols offers researchers a comprehensive roadmap for conducting similar investigations on other therapeutic compounds for complex neuropsychiatric disorders. Particular attention should be paid to the validation steps incorporated throughout the workflow, including cross-referencing with multiple independent gene expression datasets and molecular dynamics validation of docking results. These validation measures enhance the reliability of computational predictions and provide greater confidence in progressing to experimental studies.
Future research directions should include experimental validation of these computational predictions through in vitro binding assays and functional studies, assessment of blood-brain barrier permeability, and evaluation of therapeutic efficacy in appropriate animal models of schizophrenia. Additionally, structural optimization of the lead MSG compounds based on the binding mode analyses may yield derivatives with enhanced potency and selectivity for the most promising targets identified in this study.
Transient Receptor Potential (TRP) channels represent a superfamily of cation-permeable ion channels that function as cellular sensors for diverse chemical and physical stimuli. First discovered in Drosophila visual mutants in 1969, the TRP channel family has expanded to include 28 members in mammals, classified into seven subfamilies based on sequence homology: TRPC (Canonical), TRPV (Vanilloid), TRPM (Melastatin), TRPA (Ankyrin), TRPML (Mucolipin), TRPP (Polycystin), and TRPN (NO-mechano-potential) [1] [2]. These channels are widely expressed in various tissues and play crucial roles in sensory transduction, responding to stimuli including temperature, pain, pressure, and chemical irritants [3] [1]. Their distribution in sensory neurons and epithelial cells, combined with their polymodal activation mechanisms, makes TRP channels attractive therapeutic targets for pain, inflammation, and various sensory disorders.
This compound (MS), the principal component of wintergreen oil, has been used for decades in topical analgesics for treating muscle and joint pain [4] [5]. Despite its widespread use, the molecular mechanisms underlying its analgesic effects have only recently been elucidated. Unlike systemic non-steroidal anti-inflammatory drugs that primarily inhibit cyclooxygenase (COX) enzymes, this compound appears to exert its effects through modulation of TRP channels, particularly TRPV1 (Transient Receptor Potential Vanilloid 1) [5]. Research indicates that this compound has a complex biphasic interaction with TRPV1, initially activating the channel followed by desensitization, which may contribute to its counterirritant and analgesic properties [4] [5]. Understanding these interactions at the molecular level provides valuable insights for developing novel analgesic compounds with improved specificity and reduced side effects.
Table 1: TRP Channel Subfamilies and Their Characteristics
| Subfamily | Members | Activating Stimuli | Primary Functions |
|---|---|---|---|
| TRPV | TRPV1-TRPV6 | Heat, capsaicin, protons | Thermosensation, nociception, calcium homeostasis |
| TRPA | TRPA1 | Cold, irritants, reactive chemicals | Nociception, cold sensation, irritant detection |
| TRPC | TRPC1-TRPC7 | Lipids, receptor activation | Store-operated calcium entry, neuronal signaling |
| TRPM | TRPM1-TRPM8 | Cold, menthol, ADP-ribose | Thermosensation, taste, magnesium homeostasis |
| TRPML | TRPML1-TRPML3 | Unknown | Lysosomal function, membrane trafficking |
| TRPP | TRPP1-TRPP3 | Fluid flow, mechanical stress | Renal tubular development, mechanical sensing |
The vanilloid receptor TRPV1 serves as a primary molecular target for this compound-mediated effects. TRPV1 is a non-selective cation channel highly expressed on nociceptive neurons and known for its role as a polymodal cellular sensor [5] [3]. It integrates multiple painful stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions [3] [1]. Research has demonstrated that this compound exhibits a dual modulatory action on TRPV1 channels: it initially acts as an agonist by directly activating the channel, leading to calcium influx and neuronal depolarization, followed by inducing a desensitized state that renders the channel less responsive to subsequent stimuli [5]. This dual action is particularly relevant to this compound's analgesic properties, as TRPV1 desensitization is known to contribute to the analgesic effects of other topical agents like capsaicin.
The molecular mechanisms underlying this compound's interaction with TRPV1 involve distinct structural regions of the channel. Studies utilizing point mutations in TRPV1 have revealed that this compound interacts with different channel domains compared to classic agonists like capsaicin or allicin [5]. Specifically, this compound can activate TRPV1 mutant channels that are insensitive to capsaicin, indicating a unique binding site and activation mechanism. This distinct interaction profile suggests that this compound may allosterically modulate TRPV1 gating through mechanisms that differ from those of prototypical TRPV1 agonists. Furthermore, this compound has been shown to inhibit TRPV1 activation by other stimuli, including capsaicin, protons, and heat, suggesting that its initial activating effect is followed by a prolonged inhibitory action that may underlie its therapeutic efficacy [5].
The activation of TRPV1 by this compound triggers a cascade of cellular responses with significant physiological and therapeutic implications. Upon application to skin, this compound rapidly penetrates the epidermis and undergoes hydrolysis to salicylic acid in the dermis [4]. The activation of cutaneous TRPV1 channels expressed on sensory neurons and keratinocytes leads to localized vasodilation and increased skin microcirculation (MCskin), as demonstrated by laser speckle contrast imaging studies [4]. This vasodilatory response manifests as localized redness and warming at the application site, consistent with the traditional classification of this compound as a rubefacient agent. Research has shown that topical application of this compound (12.9% formulation) results in a significant increase in MCskin, with a maximum effect observed approximately 5 minutes post-application (Δ88.7% increase from baseline), followed by a gradual return toward baseline levels over 45 minutes [4].
The thermosensory properties of this compound represent another important functional consequence of TRP channel activation. Human subjects report diverse sensory experiences following topical this compound application, ranging from cooling sensations to heat sensations [4]. This variability in perceived thermal sensation may reflect the complex interplay between different TRP channel subtypes and their distinct thermal activation thresholds. The transient receptor potential family includes several thermosensitive channels beyond TRPV1, such as TRPM8 (activated by cool temperatures and menthol) and TRPA1 (activated by cold and irritant compounds) [3] [1]. While the evidence specifically linking this compound to these additional thermosensitive TRP channels is less established, the complexity of reported thermal sensations suggests potential interactions with multiple thermosensitive TRP channels.
Table 2: Experimentally Determined EC₅₀ Values for TRPV1 Agonists
| Agonist | EC₅₀ Value | Assay System | Reference |
|---|---|---|---|
| Capsaicin | 29.8 ± 2.1 nM | Luminescence-based hTRPV1 assay | [6] |
| Piperine | 85.3 ± 10.1 μM | Luminescence-based hTRPV1 assay | [6] |
| Gingerol | 32.6 ± 3.8 μM | Luminescence-based hTRPV1 assay | [6] |
| This compound | 289.4 ± 35.2 μM | Fluorescence-based hTRPV1 assay | [6] |
The luminescence-based TRPV1 assay represents a robust method for quantifying this compound-mediated TRPV1 activation, particularly advantageous when working with complex mixtures or samples containing auto-fluorescent compounds [6]. This assay utilizes the calcium-sensitive photoprotein aequorin as a reporter for intracellular calcium influx following TRPV1 activation. Below is a detailed protocol for implementing this assay system:
Cell Culture and Transfection:
Aequorin Reconstitution and Assay Execution:
For samples without auto-fluorescence issues, the fluorescence-based TRPV1 assay using calcium-sensitive dyes provides a cost-effective alternative with high temporal resolution. The following protocol details this approach:
Cell Preparation and Dye Loading:
Fluorescence Measurement and Data Acquisition:
Dose-response analysis is fundamental for quantifying this compound's effects on TRP channels. The half-maximal effective concentration (EC₅₀) provides a standardized metric for comparing agonist potency across different compounds and assay conditions. To calculate EC₅₀ values:
Generate dose-response curves by testing this compound at a minimum of 8 concentrations spanning at least 3 orders of magnitude (e.g., 1 μM to 1 mM) in triplicate [6].
Normalize responses at each concentration to the maximal response induced by a saturating concentration of capsaicin (1 μM) to account for variations in expression levels between experiments.
Fit normalized dose-response data to a four-parameter logistic equation using nonlinear regression analysis in software such as GraphPad Prism:
[ Response = Bottom + \frac{Top - Bottom}{1 + 10^{(\log EC_{50} - \log [A]) \times HillSlope}} ]
where [A] is the this compound concentration, Bottom and Top represent the lower and upper plateaus of the response, and HillSlope describes the steepness of the curve.
The maximal efficacy (Eₘₐₓ) of this compound, expressed as a percentage of the response to 1 μM capsaicin, provides important information about its functional activity relative to this full TRPV1 agonist. For this compound, Eₘₐₓ values typically range from 60-80% of the capsaicin response, indicating it functions as a partial agonist at TRPV1 channels [5] [6].
Given that this compound may interact with multiple TRP channel subtypes, comprehensive selectivity profiling is essential for understanding its physiological effects. To evaluate selectivity:
The time course of response provides additional important information about this compound's mechanism of action. The onset of activation and the development of desensitization can be quantified by analyzing the kinetics of the calcium signal. This compound typically exhibits rapid activation (peak response within 30-60 seconds) followed by a biphasic decay reflecting channel desensitization and calcium extrusion mechanisms [5]. This kinetic profile differs from capsaicin, which generally produces more sustained activation before desensitization.
Several critical parameters require optimization to ensure reliable and reproducible measurement of this compound's effects on TRP channels. Cell passage number significantly influences TRP channel expression and function; therefore, it is recommended to use cells between passages 15-35 for consistent results [6]. Expression verification through Western blotting or immunocytochemistry confirms TRP channel protein levels, while measurement of response to standard agonists (e.g., capsaicin for TRPV1) validates functional expression. For the luminescence assay, the choice of coelenterazine analog affects signal intensity and kinetics; coelenterazine hcp generally provides optimal performance for TRPV1 assays, though other analogs may be tested for specific applications [6].
Compound solubility represents a particular challenge for this compound assays due to its hydrophobicity. This compound should be prepared in high-quality DMSO or ethanol stocks and then diluted in assay buffer, with care taken to ensure complete solubilization. The final vehicle concentration should be kept constant across all test conditions, including controls, and should not exceed 1% (v/v) to maintain cell viability and prevent vehicle-mediated effects. For testing complex mixtures or commercial topical preparations containing this compound, additional sample preparation such as filtration or extraction may be necessary to remove particulate matter or interfering compounds.
The complex pharmacology of this compound requires careful interpretation of results. Its dual action as both TRPV1 activator and desensitizing agent means that the net effect observed depends on concentration, exposure time, and experimental conditions [5]. At lower concentrations (10-100 μM), this compound primarily produces TRPV1 desensitization without significant initial activation, while higher concentrations (300-1000 μM) typically produce robust activation followed by desensitization. This concentration-dependent effect should be considered when interpreting dose-response relationships.
Common troubleshooting issues include:
The limitations of calcium-based assays should also be acknowledged. These assays measure downstream calcium influx rather than direct channel activation, potentially confounding results if this compound affects other calcium-regulating mechanisms. Electrophysiological methods such as patch-clamp recording provide complementary information about direct effects on channel gating and current kinetics, confirming that observed calcium signals truly reflect TRP channel activation rather than secondary effects [5].
These application notes provide comprehensive methodologies for investigating this compound interactions with TRP channels, particularly TRPV1. The protocols enable quantitative assessment of this compound's agonist and desensitizing activities, facilitating mechanistic studies and screening of novel analogs. The luminescence-based approach offers particular advantage for evaluating complex mixtures and auto-fluorescent samples, advancing our ability to quantify TRP channel activity in physiologically relevant contexts. Further application of these methods will continue to elucidate the complex pharmacodynamics of this compound and related compounds, supporting the development of improved topical analgesics with optimized TRP channel activity profiles.
Methyl salicylate's anti-inflammatory action is multi-faceted. When applied, it penetrates the skin and is metabolized to salicylic acid, an active metabolite [1] [2]. The primary mechanisms include:
The diagram below summarizes this multi-target mechanism of action.
The efficacy of this compound and its derivatives has been confirmed through various in vitro models. The quantitative data demonstrates their potent, often dose-dependent, anti-inflammatory effects.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound Glycosides (J12122 & J12123) in LPS-induced RAW264.7 Cells [4]
| Pro-inflammatory Cytokine | Inhibition by J12122 (%) | Inhibition by J12123 (%) | ||||
|---|---|---|---|---|---|---|
| 0.3 μg/mL | 1.0 μg/mL | 3.0 μg/mL | 0.3 μg/mL | 1.0 μg/mL | 3.0 μg/mL | |
| TNF-α | 11.21 ± 2.08 | 32.69 ± 3.29 | 56.46 ± 2.98 | 18.37 ± 2.44 | 39.92 ± 3.09 | 57.16 ± 6.32 |
| IL-1β | 53.58 ± 3.56 | 64.40 ± 7.34 | 75.67 ± 8.02 | 54.47 ± 6.98 | 56.93 ± 4.51 | 74.33 ± 7.86 |
| IL-6 | 61.81 ± 4.01 | 71.26 ± 6.46 | 73.15 ± 4.37 | 39.83 ± 5.42 | 53.92 ± 6.72 | 58.73 ± 6.78 |
Table 2: Anti-inflammatory Activity of Piperazine-bearing this compound Derivatives (M15 & M16) [3]
| Compound | Dose (mg/kg) | Ear Edema Inhibition (%) | Paw Edema Inhibition (%) | Comparison to Standards |
|---|---|---|---|---|
| M15 | 100 | 74.48 | 56.37 | Better than Aspirin; Equal to Indomethacin |
| M16 | 100 | 81.73 | 64.78 | Better than Aspirin; Equal to Indomethacin |
| Aspirin | 100 | 41.96 | 29.16 | Standard |
| Indomethacin | 5 | 40.66 | 32.45 | Standard |
Other Key Findings:
Here are standardized protocols for key in vitro anti-inflammatory assays adapted from the literature.
This assay tests the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation [6].
Workflow Diagram:
Materials & Reagents:
Calculation:
% Inhibition = (1 - Absorbance_sample / Absorbance_control) × 100
This assay evaluates the membrane-stabilizing property of a compound, which can contribute to anti-inflammatory effects [6].
Workflow Diagram:
Materials & Reagents:
Calculation:
% Membrane Stabilization = (1 - Absorbance_sample / Absorbance_control) × 100
This compound and its synthetic or natural derivatives exhibit significant in vitro anti-inflammatory activity through multiple pathways, including COX inhibition, cytokine suppression, and membrane stabilization. The detailed protocols for protein denaturation and membrane stabilization assays provide a robust and standardized framework for researchers to screen and evaluate the efficacy of novel this compound-based compounds in the early stages of anti-inflammatory drug development.
This document provides a structured overview of techniques for measuring the percutaneous (through-the-skin) absorption of Methyl Salicylate, a common topical analgesic. It summarizes a foundational animal study, presents its key quantitative findings, and outlines a general HPLC method for analyte detection, which is a common requirement in such pharmacokinetic studies.
A pivotal study investigated the percutaneous absorption and local tissue penetration of salicylates from commercial products containing this compound in male Wistar rats [1]. The core objective was to determine whether therapeutically relevant concentrations reach underlying tissues via direct penetration or solely through systemic circulation.
The methodology from this study can be summarized as follows [1]:
The table below consolidates the key outcomes from the rat study, illustrating the distribution of salicylates [1].
Table 1: Salicylate Distribution Following Topical Application in a Rat Model
| Measurement Tissue / Fluid | Key Finding | Implied Absorption Pathway |
|---|---|---|
| Tissues Under Application Site | Significant salicylate concentration detected | Direct penetration from the applied formulation |
| Plasma | Detectable salicylate levels present | Systemic absorption into the bloodstream |
| Contralateral Tissues | Salicylate concentrations observed | Systemic distribution via blood circulation |
| Deeper Tissues at Treated Site | Concentrations approached levels in contralateral tissues | Combination of direct penetration and systemic redistribution |
The study found no significant difference in tissue concentration profiles between the this compound (ester) and salicylate salt formulations when compared at equal salicylate concentrations [1].
While the search results do not provide a specific HPLC method for salicylates from biological matrices, they do outline the general steps for HPLC method development, which are essential for creating a validated quantification assay [2]. The following workflow and protocol outline this process.
The following diagram illustrates the key stages in developing an analytical method for this purpose:
Table 2: Steps for HPLC Method Development and Analysis
| Step | Description | Considerations for Salicylate Analysis |
|---|---|---|
| Sample Preparation | Converting samples into a form suitable for injection [2]. | Techniques may include protein precipitation to remove interfering proteins from plasma/tissue homogenates, or liquid-liquid extraction to isolate salicylates based on solubility [2]. |
| Method Scouting | Screening various column and eluent conditions to find the best combination for separating salicylates from other matrix components [2]. | Involves significant manual work. Can be limited to the most promising column candidates (e.g., C18 reverse-phase) and mobile phases (e.g., methanol/buffer mixtures) based on analyte properties. |
| Method Optimization | Iterative testing of separation conditions to achieve the best resolution, speed, and reproducibility [2]. | The three key parameters are retention (k), efficiency (N), and selectivity (α). Selectivity is most significantly altered by changing the column chemistry or mobile phase composition. |
| Robustness Testing | Determining the impact of deliberate, small variations in method parameters (e.g., temperature, pH, flow rate) [2]. | Crucial for ensuring the method remains reliable during routine use. |
| Method Validation | A formal, systematic process to verify the method is fit for its purpose [2]. | Involves determining metrics like accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) to provide satisfactory and consistent results. |
Understanding how methyl salicylate works and where irritation originates is key to developing mitigation strategies. The following diagram illustrates its journey through the skin and potential irritation points.
The table below summarizes practical strategies to mitigate skin irritation from this compound in formulations.
| Strategy | Mechanism / Rationale | Key Evidence / Considerations |
|---|---|---|
| Co-formulation with Menthol/Camphor [4] | Inhibits skin esterase activity, slowing hydrolysis to salicylic acid and potentially reducing rapid onset of irritation. | Dose-dependent inhibition shown; can alter metabolic profile and permeation [4]. |
| Optimize Concentration | Use the lowest effective concentration to minimize intense vasodilation and sensory neuron stimulation. | Real-world study: low incidence of ADRs (1.41%) with effective pain relief (78.31%) [5]. |
| Use as a Penetration Enhancer for Hydrophilic Drugs [1] | Appears less cytotoxic than other enhancers (e.g., Azone) and may be a safer alternative in multi-drug formulations. | In vitro data; primarily disrupts SC lipids with lower IC₅₀ value versus Azone [1]. |
| Avoid Application on Compromised Skin [6] | Damaged skin barrier significantly increases systemic absorption and irritation risk. | Standard safety warning for all topical analgesics [6]. |
Here are detailed methodologies for evaluating the irritation potential and metabolic profile of this compound formulations, adapted from the search results.
This protocol assesses how much this compound penetrates the skin and is metabolized to salicylic acid, which is crucial for understanding irritation potential.
This advanced technique allows for real-time sampling of substances in the dermis after topical application.
This cell-based assay helps evaluate the relative safety of this compound compared to other chemical enhancers.
Q1: What is the primary cause of the "burning sensation" sometimes reported by users of our this compound gel?
Q2: We are developing a new analgesic patch. Does co-formulating this compound with menthol only create a "cooling" sensation, or are there other benefits?
Q3: Our in vitro permeation data using heat-separated epidermis shows very low metabolism of this compound. Is this model reliable for predicting irritation?
Q4: Is this compound itself cytotoxic to skin cells?
This section addresses common questions about how methyl salicylate enhances skin penetration.
FAQ 1: By what mechanism does this compound enhance skin penetration? this compound primarily acts by disrupting the lipid structure of the skin's outermost layer, the stratum corneum (SC). It interacts with the SC lipids, leading to a disruption of their orderly arrangement, which reduces the skin's barrier function and allows for increased permeation of active ingredients [1]. Importantly, studies indicate it has lower cytotoxicity compared to other enhancers like azone and shows a greater propensity for improving the delivery of relatively hydrophilic drugs [1].
FAQ 2: What is the typical systemic exposure from dermally applied this compound? Research shows that systemic exposure to MS from dermal patches is relatively low. A clinical study found that applying eight patches for 8 hours resulted in an average maximum plasma concentration (Cmax) of 29.5 ± 10.5 ng/mL. The terminal half-life was approximately 3.0 ± 1.2 hours [2]. This suggests low systemic exposure even with an unrealistically high number of patches applied for an extended period.
FAQ 3: What is the critical trade-off in formulating a this compound patch? The most critical trade-off is between patch adhesion and skin permeation. The choice of solvent in the patch formulation profoundly affects both properties [3].
This relationship means that formulation design must balance these two critical performance attributes. The diagram below illustrates the key factors influencing transdermal delivery.
This table summarizes key quantitative findings from recent studies to guide solvent selection.
Table 1: Solvent Performance in this compound Patch Formulations [3]
| Solvent | Cumulative Permeation (μg/cm² over 24h) | Effect on Patch Adhesion | Key Characteristics |
|---|---|---|---|
| Propylene Glycol (PG) | ~80 - 90 | Enhances | Strong effect on skin protein conformation; lower permeation but good adhesion. |
| Transcutol P | ~110 - 150 | Reduces | Better skin deposition of MS; higher permeation but lower adhesion. |
| Maisine CC | ~110 - 150 | Reduces | Similar performance to Transcutol; higher permeation but lower adhesion. |
| Isopropyl Myristate (IPM) | Information Not Specified | Information Not Specified | Shows better formulation retention. |
Table 2: Human Dermal Absorption Pharmacokinetics of this compound [2]
| Parameter | Value (Mean) | Conditions |
|---|---|---|
| Cmax (8 patches) | 29.5 ± 10.5 ng/mL | Patches applied for 8 hours. |
| Terminal Half-life | 3.0 ± 1.2 hours | Harmonic mean. |
| Absorption Profile | Low and nearly proportional to dose | Measured with 2, 4, and 8 patches. |
Here are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cell
This is a standard method for evaluating skin permeation, as referenced in multiple studies [1] [3].
Protocol 2: Evaluating Patch Adhesion Properties
This protocol is critical for assessing the trade-off between permeation and adhesion [3].
The following workflow diagram integrates these protocols into a coherent development process.
Issue: Low permeation flux of this compound in Franz cell studies.
Issue: Poor adhesion of the developed this compound patch.
The following table summarizes the main environmental and biochemical factors that affect MeSA persistence, based on the search results.
| Factor | Effect on MeSA Volatility/Persistence | Key Finding | Relevance to Simulant Applications |
|---|---|---|---|
| Atmospheric Oxidation | Primary natural loss process | Lifetime of approximately 4 days in the atmosphere, determined by reaction with hydroxyl radicals [1]. | Defines the baseline stability for aerial or surface applications. |
| Surface Uptake | Removes MeSA from the air | Uptake coefficient on acidic surfaces is ~10-5; presence of Secondary Organic Aerosol (SOA) can increase this [1]. | Suggests that chamber composition and aerosol content can be leveraged to control concentration. |
| Enzymatic Conversion | Reduces volatile MeSA levels | Enzymes like Methylesterase (MES) demethylate MeSA into non-volatile salicylic acid [2] [3] [4]. | Points to a potential biomimetic or biochemical strategy for decontamination or containment. |
Based on the identified factors, here are potential approaches to reduce unwanted MeSA volatility in experimental settings.
The diagram below illustrates the natural cycle of MeSA production and degradation in plants, which inspired the biochemical mitigation strategy. This pathway shows how volatility is controlled biologically.
To empirically test the effectiveness of different materials in reducing MeSA volatility through adsorption, you can adapt the chamber-based methodology from the environmental study [1].
Q1: What is the "wash-in effect" and why is it a concern with methyl salicylate? The "wash-in effect" refers to the phenomenon where washing contaminated skin can, under certain conditions, increase the dermal absorption of a chemical rather than removing it [1]. This is a significant concern in mass casualty decontamination, as a life-saving intervention could inadvertently enhance the penetration of a toxic substance. For this compound (MeS), studies have observed a temporary increase in its penetration rate through skin immediately after washing with water or soapy water [1].
Q2: What is the most effective decontamination protocol for this compound? Research indicates that a sequenced protocol is most effective. The UK's Initial Operational Response (IOR) advocates for dry decontamination (e.g., using an absorbent material) as a critical first step, followed by wet decontamination [2] [3]. A "triple protocol" of dry decontamination, ladder pipe system (gross decontamination), and technical decontamination has been evaluated, proving highly effective for skin decontamination [4]. Human volunteer studies show that simply disrobing and using dry decontamination can remove over 99% of a this compound simulant from the skin [3].
Q3: My decontamination results are inconsistent. What could be the cause? Inconsistencies can arise from several factors:
Q4: How does this compound's chemical nature affect its decontamination? this compound is a lipophilic (oil-soluble) compound with medium volatility [4]. Its affinity for oils and fats makes it bind strongly to skin and hair, making removal with water alone less effective. Its properties make it a suitable simulant for less volatile, persistent chemical warfare agents [3].
The following tables summarize key quantitative findings and methodologies from recent studies to guide your experimental design and data interpretation.
Table 1: Quantified Wash-in and Decontamination Effects for this compound
| Observation / Finding | Quantitative Data | Experimental Context | Source |
|---|---|---|---|
| Temporary Wash-in Effect | Unquantified temporary increase in penetration rate after washing. | In vitro assessment of water and soapy water decontamination. | [1] |
| Enhanced Penetration with Products | Receptor fluid percentage increased to 6.2% (Diphoterine) and 10.1% (baby wipes) vs. 2.5% (control). | In vitro (porcine skin) evaluation of decontamination products over 24 hours. | [1] |
| Efficacy of Sequenced Protocol | Skin recovery of MeS reduced by over 93% compared to no-decontamination controls. | Human volunteer study using dry and/or wet decontamination followed by interim and specialist decontamination. | [3] |
| Hair as a Contaminant Reservoir | 20-40% of applied lipophilic compounds (MeS, Phorate) remained in hair after triple decontamination. | In vitro study on porcine skin and human hair. | [4] |
| Off-gassing from Contaminated Hair | Substantial off-gassing of MeS detectable from decontaminated hair for up to 5 days post-exposure. | In vitro study measuring vapor release from contaminated hair after decontamination. | [4] |
Table 2: Key Experimental Protocols for Decontamination Studies
| Protocol Name | Key Steps | Application in Research |
|---|
| Sequenced Mass Casualty Decontamination | 1. Improvised Dry: Use absorbent material (e.g., wound dressing) to blot skin. 2. Interim/Wet: Pass through a high-volume, low-pressure water shower (e.g., 10°C water at 74 mL/min/cm² for 90s). 3. Technical/Specialist: Shower with warm water (35°C) and detergent, using a washcloth with gentle rubbing. | Human volunteer and in vitro studies to simulate real-world response timelines and measure simulant removal from skin [4] [3]. | | In Vitro Skin Penetration & Decontamination | 1. Skin Preparation: Use excised dermatomed porcine or human skin mounted in diffusion cells. 2. Contamination: Apply a known quantity of MeS (often radiolabeled) to the skin surface. 3. Decontamination: Perform protocol at set times post-exposure (e.g., 5 or 30 min). 4. Analysis: Measure penetrant in receptor fluid over time (e.g., 5-8 hours) and residue on skin. | Standard model for evaluating decontamination efficacy and quantifying skin penetration rates of chemicals without using live animals [4] [2]. | | Comparative Decontamination Material Efficacy | 1. Contamination: Apply contaminant (e.g., dissolved in ethanol) to porcine skin. 2. Exposure: Allow a set exposure time (e.g., 1-60 min). 3. Decontamination: Compare different materials (e.g., amphiphilic cloth, water-soaked sponge, water rinse) with controlled motions and pressure. 4. Quantification: Analyze contaminant recovery rates (CRR) from skin and decontamination materials using HPLC/GC. | Laboratory model to objectively compare the performance of different decontamination wipes and rinsing methods against various chemicals [5]. |
Problem: Low or variable recovery of this compound from skin swabs. Solution: Ensure the sampling solvent is appropriate for the lipophilic nature of MeS. Studies often use solvents like ethanol, acetonitrile, or acetone for swab extraction and analysis due to their high solubility for challenging compounds [6]. Conduct recovery studies to validate your swabbing technique and solvent system.
Problem: Different models (in vivo vs. in vitro) yield conflicting results on the wash-in effect. Solution: This is a known challenge. Note that several in vitro studies have demonstrated a wash-in effect for various chemicals, while corresponding in vivo studies in the same research did not show the effect [1]. Consider that in vitro models might be more sensitive to detecting this phenomenon, and always interpret results within the context of your experimental model's limitations.
Problem: High background or contamination in analytical samples. Solution: Implement a rigorous cleaning validation protocol for all laboratory equipment, especially glassware. This involves establishing residue acceptable limits (e.g., 10 ppm), selecting effective solvents (like acetonitrile for APIs), and using validated sampling methods (swab and rinse) to ensure no cross-contamination occurs [6] [7].
The following diagram illustrates a generalized workflow for conducting a robust decontamination study, integrating key steps from the protocols in Table 2.
For reliable purity analysis of methyl salicylate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are widely used. The following table compares two validated methods:
| Feature | GC-MS Method [1] [2] | RP-HPLC with UV Detection [3] |
|---|---|---|
| Best For | Simultaneous analysis of volatile compounds (e.g., in liniments with camphor, menthol) | Analysis of this compound in complex matrices (e.g., gels, skin permeation samples) |
| Separation Column | BP-624 GC capillary column (30 m × 250 μm × 1.4 μm) | ACCLAIM 120 C18 column (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | Not specified (sonication-assisted solvent extraction for samples) | Deionized water (pH=3 with H₃PO₄) : Acetonitrile = 35:65 (v/v), isocratic |
| Run Time | 16 minutes | ~5.85 minutes (for this compound) |
| Detection | Mass Spectrometry | UV at 205 nm |
| Linearity (R²) | 0.999 | 0.9996 |
| LOD / LOQ | 1 μg/mL / 3 μg/mL | 0.0271 μg/mL / 0.0902 μg/mL |
| Accuracy (% Recovery) | 97.53% - 104.02% | Data available in publication |
| Precision (% RSD) | 1.88% - 3.69% | < 3.0% |
This FAQ addresses specific problems you might encounter during analysis.
Q: My GC-MS results show poor resolution or peak tailing for this compound. What could be wrong?
Q: During HPLC analysis, I get a weak peak for this compound. How can I improve sensitivity?
Q: Analysis of a commercial product shows this compound concentration significantly higher than the label claim. What does this indicate?
Q: I need a method to analyze this compound along with non-volatile drugs like diclofenac. Is HPLC suitable?
This method is based on a validated procedure for analyzing camphor, menthol, this compound, and thymol [1] [2].
The workflow for this protocol is as follows:
This method is adapted from a published procedure for quantifying this compound in Omni Hot Gel and skin permeation samples [3].
The workflow for this protocol is as follows:
Sourcing high-quality this compound is crucial. When selecting a supplier, consider the following based on market analysis [4] [5]:
The primary evidence for the teratogenic potential of methyl salicylate comes from an animal study, which is summarized in the table below.
| Study Model | Route of Administration | Key Teratogenic Findings | Proposed Mechanism |
|---|---|---|---|
| Pregnant hamsters (at 7d9h of gestation) [1] | Oral or Topical | Failure of neural tube fusion, especially in the developing brain [1]. | Serum salicylate reaches the maternal circulation after topical exposure, producing teratogenic levels [1]. |
Based on the identified hazards, regulatory bodies have established safe use concentrations for this compound in finished products. The following table outlines the maximum safe concentrations for different product types, with a particular focus on products intended for children.
| Product Category | Specific Product Type | Maximum Safe Concentration | Notes |
|---|---|---|---|
| Products for children (0-3 years) | Toothpaste | 0.4% [2] | --- |
| Other products | 0.02% [2] | Applies to products other than toothpaste. | |
| General & Children's Products (UK Regulations) | Toothpaste (General) | 2.5% [3] | Applies to general population. |
| Mouthwash (Children 6-10) | 0.1% [3] | --- | |
| Mouthwash (Children >10 & Adults) | 0.4% [3] | --- | |
| Lip Products (Children >1 & Adults) | 0.03% [3] | --- | |
| Eye Make-up & Make-up Remover | 0.002% [3] | This is a very low concentration, reflecting high sensitivity. |
For researchers needing to evaluate the teratogenic potential of other compounds, here is a detailed methodology based on the cited hamster study [1].
Title: Teratology Study Workflow
1. Animal Model and Husbandry
2. Dosing Regimen
3. Sample Collection
4. Embryo Examination
5. Data and Serum Analysis
New Approach Methodologies (NAMs) are being developed to make protective safety decisions for developmental and reproductive toxicity (DART) without generating new animal data [4].
Title: DART NAMs Framework
This framework uses a tiered, iterative approach [4]:
What factors increase the risk of systemic absorption? Systemic absorption is significantly increased by large application surface areas, prolonged use, damaged skin, and elevated skin temperature and blood flow caused by exercise or heat exposure [1] [2]. The formulation itself (e.g., methyl salicylate vs. trolamine salicylate) also plays a critical role, with this compound showing much higher bioavailability [1].
Does the delivery vehicle or formulation type affect absorption? Yes. The formulation is a key determinant. One study found that a product containing 12.5% this compound resulted in significantly greater systemic absorption and urinary recovery of salicylate compared to a 10% trolamine salicylate cream [1]. Developing a vehicle that limits transepidermal penetration is a core strategy for minimizing systemic exposure.
Are there specific populations that require special attention? Researchers should exercise extra caution when designing studies for individuals with compromised skin barrier (e.g., eczema, psoriasis), the elderly, and those with pre-existing conditions where systemic salicylate exposure could be hazardous, such as renal impairment or a known sensitivity to salicylates (like aspirin) [1] [3].
The following table summarizes the major factors influencing systemic absorption and the corresponding strategies to minimize it.
| Factor | Impact on Absorption | Minimization Strategy |
|---|---|---|
| Dose & Application Area [1] | Larger surface area and higher doses linearly increase total systemic load. | Apply the minimum effective volume to the smallest necessary area. Use precise, measured doses in experiments. |
| Skin Integrity [3] | Application to broken or inflamed skin bypasses the epidermal barrier, leading to rapid and increased absorption. | Strictly avoid application on open wounds, rashes, or sunburned skin. |
| Skin Temperature & Hydration [2] | Increased skin temperature (from exercise, heat exposure, or occlusive dressings) and hydration can more than triple absorption rates. | Control subject's environment; avoid application before activities that heat the skin. Do not use occlusive bandages over the application site. |
| Formulation [1] | The chemical form (e.g., this compound) is more readily absorbed systemically than others (e.g., trolamine salicylate). | Select a salt or derivative with lower inherent dermal bioavailability for development. |
For researchers quantifying systemic absorption, here are two foundational methodologies from the literature.
This method was used to calculate the relative bioavailability of different topical salicylate derivatives [1].
This protocol specifically tests how exercise and heat affect percutaneous absorption [2].
The relationships between these enhancing factors and absorption are summarized in the following workflow:
For researchers needing to identify and quantify this compound, particularly within complex mixtures like fragrances or botanical extracts, Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard method. The following table summarizes the core experimental conditions as established by the International Fragrance Association (IFRA) method [1].
| Parameter | Specification for GC-FID | Specification for GC-MS |
|---|---|---|
| Detection Method | Flame Ionization Detection (FID) | Mass Spectrometry (MS) |
| Recommended Column | SLB-IL60i ionic liquid phase column | SLB-IL60i ionic liquid phase column |
| Sample Preparation | Dissolution in Methyl tert-Butyl Ether (MTBE) at ~100 µL/mL | Dissolution in Methyl tert-Butyl Ether (MTBE) at ~100 µL/mL |
| Key Advantage | Suitable for higher concentration samples; minimal baseline column bleed | Provides definitive compound identification; minimal baseline column bleed |
| Detection Limit | Method designed to quantify at concentrations > 0.002% (20 mg/kg) | Method designed to quantify at concentrations > 0.002% (20 mg/kg) |
This methodology is crucial for compliance with regulations like the European EC No. 1223/2009, which mandates the screening of 57 potentially allergenic fragrance compounds [1].
Here is a detailed workflow for analyzing a sample for this compound content, based on the IFRA method [1].
Materials & Methods
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Peak Resolution | Column selectivity not optimal for mixture. | Use the recommended ionic liquid (SLB-IL60i) column for unique separation of fragrance allergens [1]. |
| Inaccurate Quantification | Improper calibration or sample evaporation. | Use certified reference materials (CRMs). Weigh samples metrologically with a micro-balance to minimize uncertainty, especially for volatile compounds [1]. |
| High Baseline Bleed | Unsuitable column phase. | The ionic liquid (SLB-IL60i) column shows significantly reduced bleed compared to traditional PEG/wax phases [1]. |
Your query also concerned "cross-reactivity." In the context of this compound, it's important to distinguish between two scientific meanings:
Q1: What is the clinical significance of detecting this compound in consumer products? this compound is a known fragrance allergen. Regulations like the European EC No. 1223/2009 require its declaration on cosmetic product labels when it exceeds certain concentrations to protect consumers with allergies [1].
Q2: Are there safety concerns when handling this compound in the lab? Yes. This compound is potentially toxic if ingested or absorbed through the skin in significant quantities. A single teaspoon is equivalent to nearly twenty 300 mg aspirin tablets. Always consult its Safety Data Sheet (SDS) and adhere to safe laboratory practices [4].
Q3: My research involves protein allergens. How can I predict if they might cross-react? For protein allergens, you can use structure-based computational methods like Cross-React. This tool predicts cross-reactivity by comparing the 3D structures of potential allergens to find surface patches with similar amino acid compositions to known antibody-binding sites (epitopes) [2].
The table below synthesizes current research data to objectively compare MSGs and aspirin across key parameters relevant to drug development.
| Aspect | This compound Glycosides (e.g., Gaultherin, MSTG-A, MSTG-B) | Aspirin (Acetylsalicylic Acid) |
|---|---|---|
| Primary Anti-inflammatory Mechanism | Selective inhibition of COX-2; modulation of NF-κB and MAPK signaling pathways [1] [2] [3]. | Non-selective, irreversible inhibition of both COX-1 and COX-2 isoforms [1] [4]. |
| Key Molecular Targets | COX-2, NF-κB (reduces p-IKK, p-p65, prevents IκB degradation), iNOS, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [2] [3]. | COX-1, COX-2, Platelet COX-1 (for antiplatelet effect), NF-κB (in some contexts) [5] [3] [4]. |
| Efficacy (In Vivo Anti-inflammatory Models) | In mouse ear/paw edema models, specific derivatives (M15, M16) showed activity higher than aspirin and equal to indomethacin [6]. Gaultherin's fraction shows significant anti-rheumatic activity [1]. | Standard anti-inflammatory efficacy, but associated with significant side effects upon chronic use [6] [4]. |
| Efficacy (In Vitro Cytokine Inhibition) | Dose-dependent inhibition of TNF-α, IL-6, IL-1β in LPS-induced RAW264.7 macrophages [2]. Compound M16 showed strong, dose-dependent inhibition [6]. | Well-established inhibition of pro-inflammatory cytokine production. |
| Anti-platelet Aggregation | Topically applied this compound (30% preparation) significantly decreased platelet aggregation in a human study, showing no significant difference from oral 162 mg aspirin [7]. | Oral 162 mg aspirin significantly decreases platelet aggregation; standard for cardiovascular prevention [7]. |
| Safety & GI Toxicity Profile | Favorable. Selective COX-2 inhibition spares COX-1, avoiding serious GI toxicity. As a prodrug, it provides controlled release of active moiety, minimizing direct gastric irritation [1] [8]. | Significant GI toxicity. Non-selective COX-1 inhibition disrupts protective prostaglandins, causing issues from erosions to chronic enteropathy with oxidative stress and barrier disruption [4]. |
| Key Differentiating Advantage | Targeted action and superior safety profile for chronic inflammatory conditions. Potential as a natural alternative for long-term therapy [1]. | Well-established antiplatelet effect for cardiovascular protection. Newly identified anti-metastatic mechanism via TXA2-ARHGEF1 pathway suppression [5]. |
For researchers looking to replicate or build upon these studies, here are the methodologies behind some of the critical data.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
Protocol 2: In Vivo Anti-inflammatory Activity (Edema Models)
Protocol 3: Platelet Aggregation Study (Human Crossover Trial)
The following diagrams, generated using Graphviz, summarize the core signaling pathways and experimental workflows described in the research.
Diagram 1: Comparative Mechanisms of Aspirin and MSGs
Diagram 2: Experimental Workflow Overview
The table below summarizes the quantitative findings from a 2024 single-blind, randomized controlled trial that investigated the short-term effects of a topical methyl salicylate (MS) gel compared to a placebo gel in 21 healthy women [1].
| Parameter | This compound Gel | Placebo Gel | Statistical Significance |
|---|---|---|---|
| Skin Microcirculation (MCskin) | Significant increase, peaking at 5 min post-application (Δ +88.7% from baseline) [1]. | Decreased at 5 min post-application (Δ -17.5% from baseline) [1]. | Significantly higher for MS between T0-T45 (p < 0.05) [1]. |
| Skin Temperature (Tskin) | Initial decrease, then rose to levels significantly higher than placebo from T5 to T40 [1]. | Initial decrease, with a slower and lower recovery [1]. | Significantly higher for MS between T5-T40 (p < 0.05) [1]. |
| Muscle Oxygen Saturation (SmO2) | Minimal effects [1]. | Minimal effects [1]. | No significant difference between groups (p > 0.05) [1]. |
| Thermal Sensation | Reports ranged from "cool" to "hot," with more intense sensations at T5 [1]. | Information not specified in the abstract. | The complex sensory response was specific to the MS application [1]. |
For researchers interested in the methodology, here is a detailed breakdown of the key experimental design from the 2024 study.
The study suggests that the vasodilatory and sensory effects of this compound are likely mediated through the modulation of thermosensitive transient receptor potential (thermoTRP) channels in the skin [1]. This proposed mechanism is illustrated below.
Research clearly distinguishes birch species as high or low constitutive producers of MeSA. The table below summarizes the classification of key species based on monographic descriptions and olfactory analysis (scratching the bark to smell for wintergreen scent) [1] [2].
| Species Name | Subgenus | MeSA Production Level | Key Tissues for MeSA |
|---|---|---|---|
| B. alleghaniensis | Aspera | High [1] [2] | Bark, Leaves [1] |
| B. lenta | Aspera | High [1] [2] | Bark, Leaves [1] |
| B. grossa | Aspera | High [1] [2] | Bark, Leaves [1] |
| B. medwediewii | Aspera | High [1] [2] | Bark, Leaves [1] |
| B. pendula | Betula | Low [1] [2] | - |
| B. utilis | Betula | Low [1] [2] | - |
| B. alnoides | Acuminata | Low [1] | - |
| B. nana | Betula | Low [1] [2] | - |
The difference in MeSA production is governed by the balance between its biosynthesis and breakdown, controlled by two key enzymes [1] [3].
Comparative studies of these genes in high and low MeSA-producing birches reveal critical insights [1]:
For reproducibility, here are the methodologies used in the cited research.
The following diagram illustrates the core pathway of MeSA metabolism and its regulatory points in birch species.
The table below summarizes key findings from controlled studies on different decontamination strategies.
| Decontamination Protocol | Key Findings on Efficacy | Study Type / Key Metrics |
|---|---|---|
| No Decontamination (Control) | Baseline for simulant recovery and systemic absorption. | Human Volunteer Study [1] [2]: Skin simulant recovery (GC-MS/MS, UV imaging); Urinary MeS excretion over 8 hours. |
| Improvised Dry | Removes significant simulant compared to no decontamination; less effective on hard-to-reach areas (e.g., shoulders) [2]. | Human Volunteer Study [1] [2]: Use of absorbent materials (e.g., white roll); blot-and-rub technique for 3 minutes. |
| Improvised Wet (Rinse-Wipe-Rinse) | Removes significant simulant compared to no decontamination [1]. | Human Volunteer Study [1] [2]: 3-minute protocol with 0.5% detergent solution and clean water in three 1-minute stages. |
| Sequential Protocols (Improvised + Interim) | Most effective overall. Interim decontamination after an improvised step more effectively decontaminates hard-to-reach body areas, reducing variability in simulant recovery [1] [2]. | Human Volunteer Study [1] [2]: Improvised step (dry or wet) followed by a 90-second interim shower using a ladder-pipe system. |
| Dry Removal Prior to Wet Decontamination | Supported as an advantageous strategy based on decontamination research, though direct MeS data for some chemicals is from in vitro models [3]. | In Vitro Skin Penetration Model [3]: Evaluation of protocol efficacy for chemicals with different properties; measurement of skin penetration over 5 hours. |
For researchers looking to replicate or understand these studies, here are the detailed methodologies.
Human Volunteer Study Design [1] [2]: A controlled, crossover study was conducted with healthy adult participants.
*In Vitro* Skin Penetration Model [3]: This laboratory study used human skin to evaluate protocols for various chemicals, including MeS.
The following diagram illustrates the general workflow of a human volunteer decontamination study, from preparation to data analysis.
The table below summarizes key findings from recent studies that, while not providing a direct comparison for methyl salicylate itself, offer insights into related research areas.
| Compound / Derivative | Molecular Target | Reported Binding Affinity / IC₅₀ | Key Experimental Techniques | Study Focus & Context |
|---|---|---|---|---|
| MSBT derivatives (e.g., 3j) [1] | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ = 0.51 ± 0.15 µM (for compound 3j) | Synthesis, enzyme inhibition assays, molecular docking, antiproliferative activity evaluation (on T47D, A549 cell lines) [1] | Design of novel anticancer agents; this compound is used as a structural basis in hybrid molecules [1]. |
| This compound Glycosides (e.g., MSTG-A, MSTG-B, Gaultherin) [2] | Multiple core targets for Schizophrenia (e.g., BDNF, ATP2B2) | Binding affinities from molecular docking ranged from -4.7 to -10.2 kcal/mol [2] | Network pharmacology, molecular docking, molecular dynamics simulation (with ATP2B2) [2] | Exploration of therapeutic potential for schizophrenia; compounds share a structural core with aspirin [2]. |
| Linalylanthranilate (from Agathosma betulina essential oil) [3] | Protein Tyrosine Phosphatase 1B (PTP1B) | ΔGbind = -20.18 kcal/mol (from MD simulation) [3] | Molecular dynamics simulation, Density Functional Theory (DFT) analysis [3] | Bioprospection of natural PTP1B inhibitors for antidiabetic therapy; this compound is not a this compound derivative [3]. |
While the specific parameters for this compound are not fully detailed in the search results, one study on a related system provides a robust methodological framework that is standard in the field [4]. The general workflow for such a study is outlined below.
Diagram 1: A generalized workflow for a Molecular Dynamics (MD) simulation study of ligand-receptor binding.
The methodology typically involves the following steps, as synthesized from the search results [2] [5] [4]:
The search results highlight two primary therapeutic contexts for this compound and its derivatives:
Irritant